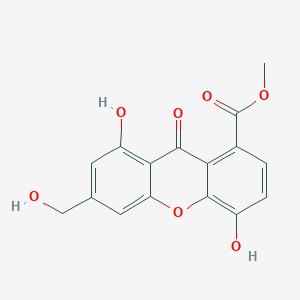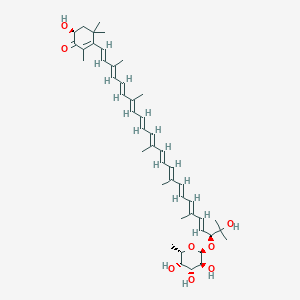
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside is a xanthophyll.
Wissenschaftliche Forschungsanwendungen
Biosynthesis Pathways and Enzymatic Functions
β-Carotene Ketolases in Cyanobacteria : The study by Mochimaru, Masukawa, and Takaichi (2005) in "FEBS Letters" explores the presence of two β-carotene ketolases, CrtW and CrtO, in cyanobacteria. These enzymes are involved in the biosynthesis of carotenoids like ketomyxol 2′-fucoside, showcasing the compound's role in cyanobacterial pigment pathways (Mochimaru, Masukawa, & Takaichi, 2005).
Correlation with Hepatotoxin Production : Schlüter et al. (2008) in "Biochemical Systematics and Ecology" discuss the relationship between ketomyxol 2′-fucoside and the production of the hepatotoxin nodularin in various strains of Nodularia spumigena. This indicates its potential as a diagnostic pigment in toxic cyanobacteria (Schlüter et al., 2008).
Carotenoid Biosynthesis in Cyanobacteria : Research by Takaichi, Mochimaru, Maoka, and Katoh (2005) in "Plant & Cell Physiology" identified the molecular structures of carotenoids, including ketomyxol 2′-fucoside, in various cyanobacteria species. They propose a biosynthetic pathway for these carotenoids, highlighting the compound's role in pigment formation (Takaichi, Mochimaru, Maoka, & Katoh, 2005).
Enzymatic Inhibition and Molecular Interaction
- α-L-Fucosidase Inhibition : A study by Chevrier et al. (2004) in "Tetrahedron Letters" suggests the potential of compounds like (3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside in inhibiting α-L-fucosidase, an enzyme implicated in various biological processes, including cancer and bacterial infections (Chevrier, LeNouen, Neuburger, Defoin, & Tarnus, 2004).
Carotenoid Distribution and Structural Analysis
Carotenoid Distribution in Cyanobacteria : The research by Takaichi, Mochimaru, and Maoka (2006) in "Plant & Cell Physiology" examines the carotenoid distribution in Anabaena variabilis, including the presence of compounds like (3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside. It provides insights into the structural diversity of carotenoids in cyanobacteria (Takaichi, Mochimaru, & Maoka, 2006).
Carotenoid Glycosides in Cyanobacteria : A study by Iwai, Maoka, Ikeuchi, and Takaichi (2008) in "Plant & Cell Physiology" delves into the carotenoid glycosides in Thermosynechococcus elongatus, highlighting the absence of ketocarotenoids like 4-ketomyxol and the involvement of β-carotene hydroxylases in carotenogenesis (Iwai, Maoka, Ikeuchi, & Takaichi, 2008).
Eigenschaften
Produktname |
(3S,2'S)-4-Ketomyxol 2'-alpha-L-fucoside |
|---|---|
Molekularformel |
C46H64O8 |
Molekulargewicht |
745 g/mol |
IUPAC-Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23S)-24-hydroxy-3,7,12,16,20,24-hexamethyl-23-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaenyl]-2,4,4-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C46H64O8/c1-30(17-12-13-18-31(2)20-15-23-33(4)25-27-37-35(6)40(48)38(47)29-45(37,8)9)19-14-21-32(3)22-16-24-34(5)26-28-39(46(10,11)52)54-44-43(51)42(50)41(49)36(7)53-44/h12-28,36,38-39,41-44,47,49-52H,29H2,1-11H3/b13-12+,19-14+,20-15+,22-16+,27-25+,28-26+,30-17+,31-18+,32-21+,33-23+,34-24+/t36-,38-,39-,41+,42+,43-,44-/m0/s1 |
InChI-Schlüssel |
GYSHFNPXXPCKGU-HSODLQDZSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C)/C)C(C)(C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C)C)C(C)(C)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



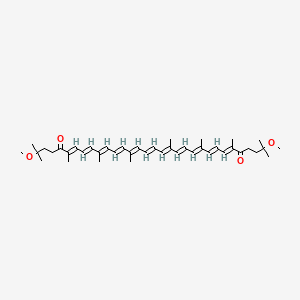
![(3R,4Z,12R,15S)-17-tert-butyl-14-(3-hydroxypropyl)-8-methyl-2,9-dioxa-14,17-diazatetracyclo[10.8.0.01,15.03,11]icosa-4,19-diene-10,13,16-trione](/img/structure/B1264799.png)
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4,5-dihydrooxazole-4-carboxylic acid methyl ester](/img/structure/B1264800.png)
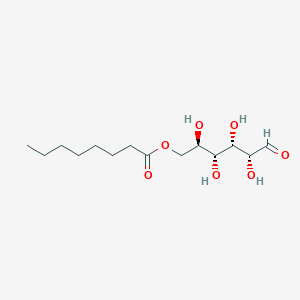


![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
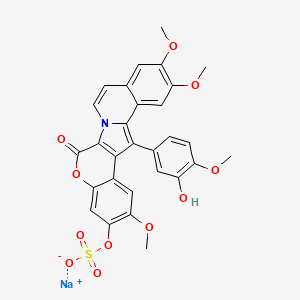
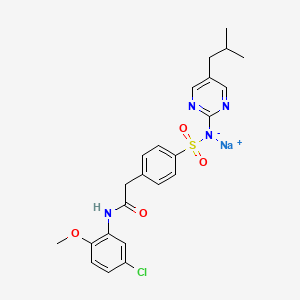
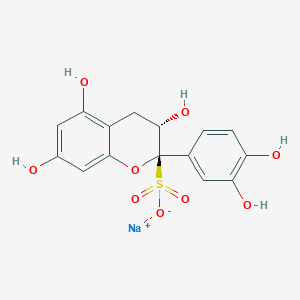
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)

